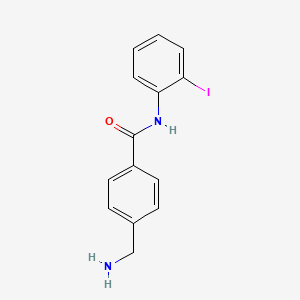

4-(aminomethyl)-N-(2-iodophenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13IN2O |

|---|---|

Molecular Weight |

352.17 g/mol |

IUPAC Name |

4-(aminomethyl)-N-(2-iodophenyl)benzamide |

InChI |

InChI=1S/C14H13IN2O/c15-12-3-1-2-4-13(12)17-14(18)11-7-5-10(9-16)6-8-11/h1-8H,9,16H2,(H,17,18) |

InChI Key |

ILNNCKZBXVKDFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN)I |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Aminomethyl N 2 Iodophenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(aminomethyl)-N-(2-iodophenyl)benzamide, a combination of 1H, 13C, and advanced NMR techniques provides a complete picture of its molecular architecture.

1H NMR Analysis of Aromatic and Aliphatic Protons

The 1H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons in different regions of the molecule: the aminomethyl group, the two substituted benzene (B151609) rings, and the amide N-H proton.

The aliphatic protons of the aminomethyl (-CH2NH2) group would likely appear as a singlet around 4.0-4.5 ppm. The protons on the amine (-NH2) itself may present as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

The aromatic region would be complex due to the presence of two distinct phenyl rings.

The 4-(aminomethyl)benzoyl ring: This para-substituted ring would typically exhibit two doublets, characteristic of an AA'BB' system. The protons ortho to the carbonyl group are expected to resonate downfield (around 7.8-8.0 ppm) compared to the protons ortho to the aminomethyl group (around 7.3-7.5 ppm).

The 2-iodophenylamino ring: This ortho-disubstituted ring would display a more complex splitting pattern, likely consisting of multiplets for the four adjacent protons. The presence of the iodine atom and the amide linkage would influence their chemical shifts significantly, with signals expected between approximately 6.8 and 7.9 ppm.

The amide proton (C(=O)NH) signal is anticipated as a broad singlet, typically in the downfield region of the spectrum (δ 8.0-10.0 ppm), with its exact position influenced by solvent and temperature. niscpr.res.in

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide N-H | 8.0 - 10.0 | Broad Singlet |

| Aromatic (H ortho to C=O) | 7.8 - 8.0 | Doublet |

| Aromatic (2-iodophenyl) | 6.8 - 7.9 | Multiplets |

| Aromatic (H ortho to CH₂NH₂) | 7.3 - 7.5 | Doublet |

| Aminomethyl (-CH₂) | 4.0 - 4.5 | Singlet |

| Amine (-NH₂) | Variable | Broad Singlet |

13C NMR Investigations of Carbon Frameworks

The 13C NMR spectrum provides a map of the carbon skeleton. For this compound, distinct signals are expected for the carbonyl, aliphatic, and aromatic carbons.

The carbonyl carbon (C=O) of the amide group is characteristically found downfield, typically in the range of 165-170 ppm. orgsyn.org The aliphatic carbon of the aminomethyl group (-CH2) would appear much further upfield, likely around 45 ppm. chemicalbook.com

The aromatic region will contain numerous signals corresponding to the 12 carbons of the two phenyl rings.

The 4-(aminomethyl)benzoyl ring: Six distinct signals are expected. The carbon attached to the carbonyl group (ipso-carbon) and the carbon attached to the aminomethyl group would have characteristic shifts influenced by these substituents.

The 2-iodophenylamino ring: Six signals are also expected here. The carbon bonded to the iodine atom would show a signal at a relatively high field (around 90-100 ppm) due to the heavy atom effect. The carbon attached to the nitrogen atom would be located further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (unsubstituted) | 120 - 140 |

| Aromatic (C-I) | 90 - 100 |

| Aminomethyl (-CH₂) | ~45 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Due to the partial double bond character of the C-N amide bond, rotation is restricted, potentially leading to the existence of cis and trans conformers (rotamers). nanalysis.com Advanced NMR techniques, such as variable temperature (VT) NMR, can be employed to study this dynamic process. At low temperatures, the rotation may be slow enough on the NMR timescale to observe separate signals for each rotamer. niscpr.res.in As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the determination of the energy barrier to rotation. ut.ee

Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, helping to confirm the stereochemistry and preferred conformation of the molecule in solution. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

N-H Stretching: Two distinct N-H stretching regions are expected. The primary amine (-NH2) group will typically show two bands (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region. The secondary amide (N-H) stretch usually appears as a single, sharp peak around 3300 cm⁻¹. chemicalbook.com

C=O Stretching: A strong, sharp absorption band corresponding to the amide carbonyl (C=O) stretch is expected in the region of 1630-1680 cm⁻¹. This is a highly characteristic peak for amides. nist.gov

C-N Stretching: The C-N stretching vibrations for both the amide and the aminomethyl group would be found in the 1200-1400 cm⁻¹ region.

Aromatic C=C and C-H Stretching: The presence of the two benzene rings would give rise to C=C stretching absorptions in the 1450-1600 cm⁻¹ range and aromatic C-H stretching just above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Amine N-H Stretch | 3300 - 3500 | Medium |

| Amide N-H Stretch | ~3300 | Medium, Sharp |

| Aromatic C-H Stretch | >3000 | Medium |

| Amide C=O Stretch | 1630 - 1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-N Stretch | 1200 - 1400 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound (C14H13IN2O), the calculated molecular weight is approximately 352.01 g/mol . The mass spectrum would show a prominent molecular ion peak (M+) at m/z 352.

The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for benzamides include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the phenyl ring, or the bond between the carbonyl group and the nitrogen atom.

Cleavage of the C-N amide bond: This would lead to two major fragments: the benzoyl cation derivative and the iodophenylamine cation derivative.

Loss of Iodine: Fragmentation involving the loss of the iodine atom (I•) from the molecular ion is also a likely pathway.

The presence of the iodine atom would give a characteristic isotopic pattern, although the primary isotope, ¹²⁷I, is by far the most abundant.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Identity |

|---|---|

| 352 | [M]⁺ (Molecular Ion) |

| 225 | [M - I]⁺ |

| 219 | [H₂NC₆H₄I]⁺ |

| 134 | [H₂NCH₂C₆H₄CO]⁺ |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. A single crystal X-ray diffraction study of this compound would provide definitive data on bond lengths, bond angles, and torsional angles. researchgate.net

Chromatographic Methods for Purity and Isolation

The purification and assessment of purity of the synthesized compound, this compound, are critical steps to ensure its chemical integrity for further analysis and characterization. Chromatographic techniques are fundamental in both isolating the compound from reaction mixtures and determining its purity level. The methods employed typically leverage differences in polarity and affinity for a stationary phase to achieve separation.

Thin-Layer Chromatography (TLC) is a common preliminary technique to monitor the progress of a chemical reaction and to quickly assess the purity of the product. For benzamide (B126) derivatives, silica (B1680970) gel plates (silica gel 60F254) are frequently used as the stationary phase. A mixture of chloroform (B151607) and methanol (B129727) often serves as the mobile phase, with the ratio adjusted to achieve optimal separation of the target compound from impurities. Visualization of the separated spots on the TLC plate can be accomplished under ultraviolet (UV) light or by staining with an agent like potassium permanganate (B83412) or iodine vapors. nih.govresearchgate.net

For the isolation and purification of this compound on a larger scale, flash chromatography is a widely utilized method. This technique employs a column packed with a stationary phase, typically silica gel, through which the crude product is passed using a solvent system, often with an increasing polarity gradient. A common solvent system for related benzamide compounds is a gradient of dichloromethane (B109758) to methanol. nih.gov The fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 1: Representative Flash Chromatography Parameters for Benzamide Analogue Purification nih.gov

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase | Dichloromethane/Methanol (gradient) |

| Initial Eluent | 100% Dichloromethane |

| Final Eluent | 70:30 Dichloromethane/Methanol |

| Fraction Analysis | Thin-Layer Chromatography |

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for both the final purification (preparative HPLC) and for the precise determination of purity (analytical HPLC). In preparative HPLC, a column with a larger diameter is used to handle greater quantities of the compound. A common approach for analogous compounds involves reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile, often with a gradient elution. nih.gov

Analytical HPLC is employed for the quantitative assessment of purity. This method provides high resolution and sensitivity. For compounds with similar structures, reversed-phase columns are also frequently used. The mobile phase composition can significantly influence the separation, and additives like triethylamine (B128534) may be used to improve peak shape. researchgate.net Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance. researchgate.net

Table 2: Illustrative HPLC Conditions for Analysis of Related Aromatic Amines researchgate.net

| Parameter | Description |

| Stationary Phase | Chiralcel OD-H (for enantiomeric purity) |

| Mobile Phase | n-hexane:ethanol (98:2, v/v) with 0.2% triethylamine |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 254 nm |

It is important to note that the specific conditions for the chromatographic analysis and purification of this compound would need to be optimized to achieve the best separation and purity based on the specific impurities present in the crude product.

Computational Chemistry and Modeling Studies of 4 Aminomethyl N 2 Iodophenyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. worldscientific.comnih.govchemcopilot.com DFT calculations are based on the principle that the ground-state energy of a multi-electron system can be determined from its electron density. nih.govchemcopilot.com This approach would allow for a detailed investigation of the intrinsic properties of 4-(aminomethyl)-N-(2-iodophenyl)benzamide.

Electronic Structure and Molecular Geometry Optimization

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation, which corresponds to the minimum energy on the potential energy surface. For this compound, this would involve using a selected DFT functional (such as B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) to iteratively adjust the positions of the atoms until the forces on them are negligible.

Illustrative Data: Optimized Geometric Parameters This table is a hypothetical representation of the kind of data that would be generated from a geometry optimization calculation.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O | 1.23 Å |

| N-H (amide) | 1.01 Å | |

| C-I | 2.10 Å | |

| C-N (amide) | 1.35 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-N-H | 120.0° | |

| C-C-I | 119.8° | |

| Dihedral Angle | C-C-N-C | 175.0° |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, a vibrational frequency analysis is typically performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. q-chem.comresearchgate.netmasjaps.comnih.gov This calculation determines the energies of molecular vibrations, which correspond to the absorption peaks in experimental spectra.

Each calculated frequency can be assigned to a specific vibrational mode, such as the stretching of the C=O bond in the amide group, the N-H stretching of the aminomethyl group, or the bending modes of the phenyl rings. Comparing the predicted spectrum with an experimental one is a crucial step for validating the computational method used.

Illustrative Data: Predicted Vibrational Frequencies This table is a hypothetical representation of predicted vibrational frequencies and their assignments.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch (aminomethyl) | 3450 | ~3400 |

| N-H Stretch (amide) | 3350 | ~3300 |

| C-H Stretch (aromatic) | 3100 | ~3050 |

| C=O Stretch (amide) | 1680 | ~1650 |

| N-H Bend (amide) | 1550 | ~1530 |

| C-I Stretch | 550 | ~530 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.orgucsb.eduscribd.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgstemco.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgstemco.org

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. The analysis would also reveal which parts of the molecule are electron-rich (associated with the HOMO) and which are electron-poor (associated with the LUMO), thereby predicting the most probable sites for nucleophilic and electrophilic attack.

Illustrative Data: FMO Properties This table provides a hypothetical summary of FMO analysis results.

| Parameter | Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Energy Gap | 4.70 |

Non-linear Optical (NLO) Properties

Computational methods can predict the non-linear optical (NLO) properties of a molecule, which are important for applications in optoelectronics and photonics. acs.orgnih.gov These properties arise from the interaction of the molecule with an intense electromagnetic field, such as a laser beam. frontiersin.org Key NLO parameters that can be calculated using DFT include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). tandfonline.com

A high value for the first-order hyperpolarizability suggests that the molecule could be a good candidate for NLO materials. For this compound, these calculations would help to understand how its specific arrangement of donor (aminomethyl) and acceptor groups, along with the conjugated phenyl rings, influences its NLO response.

Illustrative Data: Calculated NLO Properties This table is a hypothetical representation of calculated NLO properties.

| Property | Calculated Value |

| Dipole Moment (μ) | 5.8 Debye |

| Mean Polarizability (α) | 35.2 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 12.5 x 10⁻³⁰ esu |

Chemical Hardness and Reactivity Indices

Based on the HOMO and LUMO energies derived from DFT, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices, rooted in conceptual DFT, provide a framework for understanding and predicting chemical behavior.

Ionization Potential (I) and Electron Affinity (A) : Approximated by I ≈ -E_HOMO and A ≈ -E_LUMO.

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap and are generally less reactive.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

For this compound, these indices would offer a quantitative measure of its stability and reactivity profile.

Illustrative Data: Chemical Reactivity Indices This table presents hypothetical values for key reactivity indices.

| Reactivity Index | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -E_HOMO | 6.20 |

| Electron Affinity (A) | -E_LUMO | 1.50 |

| Chemical Potential (μ) | (E_HOMO+E_LUMO)/2 | -3.85 |

| Chemical Hardness (η) | (E_LUMO-E_HOMO)/2 | 2.35 |

| Electrophilicity Index (ω) | μ²/(2η) | 3.15 |

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide insights into the static, minimum-energy structure of a molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational landscape over time. nih.govmdpi.comresearchgate.netneutron-sciences.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing the molecule to move and change its conformation in a simulated environment (e.g., in a solvent like water). mdpi.com

For this compound, an MD simulation would reveal the accessible conformations by exploring the rotation around its flexible single bonds. This is particularly important for understanding how the molecule might interact with biological targets, as its shape can adapt to fit into a binding site. The simulation would provide information on the relative stability of different conformers and the energy barriers for transitioning between them. This dynamic perspective is crucial for a complete understanding of the molecule's behavior in a realistic, non-static environment. researchgate.net

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking simulations have been instrumental in predicting how this compound and its analogues bind to target proteins. These computational methods model the interaction between a ligand (the compound) and a protein at the atomic level, which helps in understanding the fundamental biochemical processes involved. Such studies are foundational to drug discovery, providing insights into the binding affinity and orientation of a compound within the active site of a target protein. nih.gov

In studies of novel 4-(arylaminomethyl)benzamide derivatives, molecular docking has been used to investigate their potential as tyrosine kinase inhibitors. nih.govnih.gov For instance, modeling studies on an analogue showed that the 4-(aminomethyl)benzamide (B1271630) fragment serves as a flexible linker, which allows the molecule to adopt a favorable geometry for binding. nih.gov This flexibility is crucial for avoiding steric hindrance with bulky amino acid residues, such as isoleucine, within the protein's active site. nih.gov

Docking simulations have successfully predicted the binding of these compounds to the active center of protein kinases, including the T315I-mutant of the Bcr-Abl kinase, which is a significant target in cancer therapy. nih.govnih.gov The predictions highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. These computational predictions often correlate well with experimental biological screening data.

Table 1: Predicted Ligand-Protein Interactions for Benzamide (B126) Derivatives from Docking Studies

| Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Type of Interaction |

|---|---|---|---|

| T315I-mutant Abl Kinase | Isoleucine (bypassed), Other active site residues | Not specified | Steric avoidance, Active site binding |

| Topoisomerase IIα | DG13, ARG487, MET762 | -60 to -115 | Hydrogen bonding, van der Waals |

| COVID-19 Main Protease (6LU7) | GLY143 | -9.17 | Hydrogen bonding |

Note: Data is compiled from studies on various benzamide derivatives to illustrate typical interaction predictions. nih.govresearchgate.net

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and stability of molecules like this compound. researchgate.netnih.gov These methods are used to calculate a wide range of molecular properties that are difficult to determine experimentally. nih.govdntb.gov.ua

DFT studies can optimize the molecular geometry of the compound, providing precise information about bond lengths and angles. researchgate.net Furthermore, these calculations are used to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov

Another application of quantum chemical calculations is the generation of Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution around the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). This information is invaluable for understanding and predicting how the molecule will interact with biological targets. researchgate.netchemrxiv.org By analyzing these properties, researchers can gain mechanistic insights into how this compound engages in chemical reactions or binds to a receptor. nih.gov

Table 2: Common Parameters Investigated in Quantum Chemical Calculations of Benzamide Derivatives

| Parameter | Method | Insights Gained |

|---|---|---|

| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides accurate bond lengths, bond angles, and dihedral angles. researchgate.net |

| Vibrational Frequencies | DFT | Helps in the interpretation of experimental FT-IR and Raman spectra. researchgate.netchemrxiv.org |

| HOMO-LUMO Energies | DFT | Determines the electronic band gap, indicating chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Maps electron density to predict sites for electrophilic and nucleophilic attack. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | NBO | Investigates charge transfer and donor-acceptor interactions within the molecule. chemrxiv.org |

Note: This table summarizes typical quantum chemical calculations performed on related molecules to provide mechanistic insights.

Reaction Mechanisms and Pathways for Chemical Transformations of 4 Aminomethyl N 2 Iodophenyl Benzamide and Its Analogues

Mechanisms of Amide Formation Reactions

The synthesis of the core benzamide (B126) structure of 4-(aminomethyl)-N-(2-iodophenyl)benzamide and its analogues typically involves the coupling of a carboxylic acid and an amine. The most common methods proceed via the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

One prevalent mechanism is the conversion of the carboxylic acid, such as 4-(aminomethyl)benzoic acid, into a more reactive acyl chloride. This is often achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and readily reacts with an amine, like 2-iodoaniline (B362364). The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a chloride ion, forming the stable amide bond and releasing hydrochloric acid, which is typically neutralized by a base. nih.gov

Alternatively, direct condensation of a carboxylic acid and an amine can be achieved using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used. youtube.com The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. This process also follows the nucleophilic acyl substitution pathway, resulting in the desired amide and a dicyclohexylurea byproduct. youtube.com A variety of other condensing agents, including uronium salts like HATU and HBTU, operate via similar principles of activating the carboxylic acid.

Table 1: Common Methods for Amide Bond Formation

| Method | Activating Agent | Key Intermediate | Byproduct |

|---|---|---|---|

| Acid Chloride Method | Thionyl Chloride (SOCl₂) | Acyl Chloride | SO₂, HCl |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | O-Acylisourea | Dicyclohexylurea |

Palladium-Catalyzed Cross-Coupling Reaction Mechanisms

The 2-iodophenyl moiety of the molecule is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves a catalytic cycle with a palladium complex. nobelprize.orglibretexts.org

The catalytic cycle typically begins with a palladium(0) species. youtube.com

Oxidative Addition : The cycle initiates with the oxidative addition of the aryl iodide (R-I), in this case, the N-(2-iodophenyl)benzamide derivative, to the Pd(0) complex. This step forms a square planar Pd(II) intermediate (R-Pd-I). The reactivity order for the halide is I > Br > Cl. libretexts.org

Transmetalation : In reactions like the Suzuki or Negishi coupling, a second coupling partner, an organoboron or organozinc compound respectively, transfers its organic group to the palladium center. nobelprize.org This step, known as transmetalation, results in a new Pd(II) complex (R-Pd-R') and displaces the iodide. For Suzuki couplings, a base is required to activate the organoboron reagent. nobelprize.org

Reductive Elimination : The final step is the reductive elimination of the two organic groups (R and R') from the palladium center, forming the new C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. youtube.com

Other important palladium-catalyzed reactions applicable to this scaffold include the Heck reaction (coupling with an alkene), Sonogashira reaction (coupling with a terminal alkyne), and Buchwald-Hartwig amination (coupling with an amine). researchgate.netsigmaaldrich.com While the specific coupling partner differs, the fundamental mechanistic steps of oxidative addition and reductive elimination remain central to the catalytic cycle. libretexts.org

Intramolecular Cyclization and Rearrangement Pathways

The ortho-iodo-substituted benzamide structure is well-suited for intramolecular cyclization reactions, often mediated by transition metals or radical initiators. A notable example is the Samarium(II)-mediated spirocyclization.

In the presence of samarium(II) iodide (SmI₂), N-(2-iodophenyl)-N-alkylbenzamides undergo an intramolecular aryl radical addition. nih.gov The mechanism is initiated by a single electron transfer (SET) from SmI₂ to the aryl iodide, cleaving the carbon-iodine bond to generate an aryl radical. This highly reactive radical then attacks an aromatic ring within the same molecule in an intramolecular fashion. This cyclization can lead to the formation of spirocyclic indolin-2-one derivatives. nih.gov The reaction is often promoted by additives like hexamethylphosphoramide (B148902) (HMPA), which enhances the reducing power of SmI₂. lookchem.comnih.gov The process proceeds through a cyclohexadienyl radical intermediate, which is then further reduced and protonated to yield the final spirocyclic product. lookchem.commdpi.com

Other intramolecular cyclization pathways for related benzamides have also been developed. For instance, base-mediated cyclization of 2-(5-iodotriazolyl)benzamides can lead to triazole-fused quinazolinones through a copper-catalyzed Ullmann-type coupling (N-attack) or to benzoxazine (B1645224) imines via O-attack of the ambident carboxamide anion. rsc.org Furthermore, N-[2-(cyclopent-1-en-1-yl)phenyl]benzamides undergo intramolecular heterocyclization in the presence of acid to form spiro[3,1-benzoxazine-4,1'-cyclopentanes], proceeding through a benzyl-type carbocation intermediate. researchgate.net

Oxidative Transformations and C-H Functionalization

Oxidative processes can lead to novel molecular architectures through C-H functionalization or intramolecular cyclization. Transition metal catalysts, particularly palladium, are often employed to facilitate these transformations. researchgate.net

For analogues of this compound, palladium-catalyzed oxidative C-H amination can occur. In some systems, oxygen can induce chemoselectivity, directing the reaction towards a C-H amination pathway over a cross-dehydrogenative coupling. The proposed mechanism involves the oxidation of Pd(0) by oxygen to an active η²-peroxo-Pd(II) species. This species coordinates to the amide nitrogen, followed by a Wacker-like addition of the palladium across a double bond in a nearby ring system. Subsequent β-hydride elimination and reductive elimination release the cyclized product and regenerate the catalyst. chemrxiv.org

Metal-free oxidative transformations are also possible. For example, iodine-catalyzed oxidation of tetrahydroisoquinolines (a related N-heterocycle) with thiols in an oxygen atmosphere can lead to C-H functionalization at the position beta to the nitrogen atom. researchgate.net The mechanism involves the oxidation of the thiol to a sulfenyl iodide, which then couples with the nitrogen atom. This is followed by an oxidation and rearrangement pathway to yield the β-functionalized product. researchgate.net Intramolecular oxidative cyclization of N-substituted benzimidamide intermediates can also be achieved using an I₂/KI system to synthesize triazole derivatives. nih.gov

Nucleophilic Substitution Reactions Involving the Aminomethyl Group

The aminomethyl group [-CH₂NH₂] on the benzamide ring is a site of potential nucleophilic reactivity. The primary amine contains a lone pair of electrons on the nitrogen atom, making it a competent nucleophile.

This group can participate in Sₙ2 reactions with alkyl halides. The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary ammonium (B1175870) salt. A subsequent deprotonation step by a base (which could be another molecule of the starting amine) yields the neutral secondary amine product. libretexts.org However, a significant challenge in such reactions is over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form tertiary amines and even quaternary ammonium salts. libretexts.org

To achieve selective mono-alkylation, alternative strategies like the Gabriel synthesis can be adapted. This involves using a protected form of the amine, such as a phthalimide (B116566) derivative, which acts as a stable nitrogen nucleophile. After the substitution reaction, the protecting group is removed to reveal the primary or secondary amine. libretexts.org The aminomethyl group can also be involved in the formation of other functional groups, such as amides or sulfonamides, by reacting with acyl chlorides or sulfonyl chlorides, respectively, through a nucleophilic acyl substitution mechanism.

Catalytic Roles and Reaction Kinetics

The efficiency and outcome of the transformations discussed are heavily dependent on the catalyst and reaction conditions, which influence the reaction kinetics.

In palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can significantly enhance the rate of oxidative addition and reductive elimination, leading to higher catalytic activity. researchgate.net The rate-limiting step of the catalytic cycle can vary depending on the specific catalyst system and substrates. For example, in some Buchwald-Hartwig aminations, oxidative addition is rate-limiting, while in others, it is the reductive elimination step. researchgate.net

In Samarium(II)-mediated reactions, the kinetics are influenced by additives. HMPA is known to accelerate the reaction, likely by coordinating to the samarium ion and increasing its electron-donating ability. nih.gov Mechanistic studies on related SmI₂/amine/H₂O systems for reductive cleavage have shown the reaction order can be unity in all components, although high concentrations of water can inhibit the reaction. gu.se

The study of reaction kinetics provides insight into the underlying mechanisms. For instance, monitoring the transformation of substrates over time can help identify reaction intermediates and determine rate constants for different steps. This information is vital for optimizing reaction conditions to maximize yield and selectivity for a desired product. nih.gov

Structure Activity Relationship Sar Studies on 4 Aminomethyl N 2 Iodophenyl Benzamide Scaffolds in Molecular Systems

Impact of Iodophenyl Substitution on Molecular Interactions

The presence of an iodine atom at the ortho-position of the N-phenyl ring in 4-(aminomethyl)-N-(2-iodophenyl)benzamide has a profound influence on its molecular interactions. Halogen atoms, particularly iodine, can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic site on a target molecule. This interaction can contribute to the binding affinity and selectivity of the compound.

The substitution pattern on the anilino part of benzamide (B126) derivatives has been shown to be a strong determinant of their biological activity. The size and position of substituents affect how the molecule fits into a binding pocket. In the case of the 2-iodo substituent, its steric bulk is a significant factor. Ortho-substituents on the N-phenyl ring of benzamides can influence the torsion angle between the phenyl ring and the amide plane. This conformational restriction can either be beneficial, by locking the molecule in a bioactive conformation, or detrimental, by preventing it from adopting the necessary orientation for optimal binding. For instance, studies on N-phenylbenzamides have shown that ortho-methyl substitution leads to a conformation where the substituted phenyl ring is angled at 90 to 120 degrees relative to the central amide plane. nih.gov A similar conformational effect can be anticipated with the larger iodine atom.

Furthermore, the electronic properties of the iodine atom, being an electron-withdrawing group, can modulate the electronic distribution of the entire molecule, which in turn affects its interaction with target proteins.

Role of the Aminomethyl Moiety in Ligand Binding

The 4-(aminomethyl)benzamide (B1271630) fragment often serves as a flexible linker in the design of bioactive molecules. acs.org This moiety connects the benzamide core to other functional groups or pharmacophores, allowing for optimal positioning within a binding site. The flexibility of the aminomethyl group enables the molecule to adopt various conformations, which can be crucial for overcoming steric hindrances and establishing favorable interactions with the target.

In several classes of inhibitors, including those for histone deacetylases (HDACs), the 4-(aminomethyl) group is part of a "linker" region that connects a zinc-binding group to a "cap" group that interacts with the surface of the enzyme. nih.govresearchgate.net The nitrogen atom in the aminomethyl group can be protonated at physiological pH, allowing it to form ionic interactions or hydrogen bonds with negatively charged residues, such as aspartate or glutamate, in a protein's active site. These electrostatic interactions can significantly enhance binding affinity.

SAR studies on various 4-(aminomethyl)benzamide derivatives have demonstrated that modifications to the amine can drastically alter activity. For example, acylation of the aminomethyl group in 4-(aminomethyl)-N-hydroxybenzamides led to potent and selective HDAC6 inhibitors. nih.govresearchgate.net This highlights the importance of the aminomethyl moiety as a key site for chemical modification to fine-tune the biological activity and selectivity of the parent compound.

Substituent Effects on Benzamide Core Activity (e.g., electronic, steric effects)

The benzamide core is a common scaffold in medicinal chemistry, and its activity is highly dependent on the nature and position of its substituents. Both electronic and steric effects play a crucial role in determining the binding affinity and efficacy of benzamide-based compounds.

Electronic Effects: The electronic nature of substituents on the benzamide ring can influence the hydrogen bonding capacity of the amide group. The amide NH and carbonyl oxygen are critical for forming hydrogen bonds with protein backbones or side chains. Electron-donating or electron-withdrawing groups on the aromatic rings can alter the partial charges on these atoms, thereby modulating the strength of these hydrogen bonds. For instance, structure-function relationship studies on N-phenylbenzamide derivatives have shown that functionalization with electron-donating methoxy (B1213986) groups can enhance conductance and rectification, which are correlated with the energy of the frontier orbitals. rsc.org

The table below summarizes the general effects of substituents on the benzamide core, drawn from studies on various benzamide derivatives.

| Substituent Position | Type of Effect | General Impact on Activity |

| Ortho (on N-phenyl ring) | Steric | Can force a non-planar conformation, which may be required for activity in some targets. nih.gov |

| Para (on benzoyl ring) | Electronic/Steric | Can be modified to introduce linkers or other functional groups to interact with different parts of the binding site. acs.orgnih.govresearchgate.net |

| Meta/Para (on N-phenyl ring) | Electronic | Can influence the overall electronic properties and binding affinity. |

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of this compound is a key determinant of its ability to be recognized by and bind to a biological target. The presence of the ortho-iodo substituent on the N-phenyl ring is expected to create significant steric hindrance, forcing the N-phenyl ring to be twisted out of the plane of the amide bond. This is a common feature for ortho-substituted N-phenylbenzamides. nih.gov

This fixed or restricted conformation can be advantageous for binding, as it reduces the entropic penalty upon binding to a rigid target site. Molecular modeling and crystallographic studies on related N-phenylbenzamides have shown that the most active compounds often adopt a consistent conformation. nih.gov This preferred conformation facilitates the formation of crucial intermolecular interactions, such as hydrogen bonds with the central amide group. In contrast, inactive compounds often adopt conformations that obstruct these key interactions. nih.gov

The flexibility of the aminomethyl linker adds another layer of conformational complexity. This group can rotate freely, allowing the terminal amine to orient itself optimally for interaction with the target protein. The interplay between the rigid conformation of the iodophenyl-benzamide core and the flexibility of the aminomethyl side chain is likely a critical factor in the molecular recognition of this compound.

Development of Analogues for Targeted Molecular Probes

The this compound scaffold can be systematically modified to develop analogues that can serve as targeted molecular probes. These probes are valuable tools for studying biological systems, for example, by incorporating a reporter group such as a fluorophore or a radiolabel.

One common strategy is to modify the terminal amino group of the aminomethyl moiety. This site is often solvent-exposed when the core of the molecule is bound to its target, making it an ideal position for the attachment of larger functional groups without disrupting the core binding interactions. For instance, analogues of 4-(aminomethyl)benzamides have been synthesized with various heterocyclic groups attached to the aminomethyl nitrogen to explore the SAR for HDAC inhibition. nih.gov

Another approach is to replace the iodine atom with other functional groups to probe the importance of halogen bonding or steric bulk at that position. For example, replacing iodine with smaller halogens like bromine or chlorine, or with non-halogen groups of similar size, can provide insights into the specific interactions of the iodophenyl ring. The development of such analogues, coupled with biological evaluation, is a powerful strategy for elucidating the mechanism of action and for the rational design of more potent and selective compounds.

The table below outlines potential analogue development strategies based on the this compound scaffold.

| Modification Site | Rationale | Potential Application |

| Terminal Amine | Attachment of reporter groups (fluorophores, biotin) or pharmacophores. | Development of fluorescent probes for cellular imaging; creation of bifunctional molecules. |

| Iodophenyl Ring | Variation of the halogen (F, Cl, Br) or introduction of other substituents. | Probing the role of halogen bonding and steric effects in binding. |

| Benzamide Core | Introduction of substituents to modulate electronic properties and solubility. | Optimization of pharmacokinetic properties and binding affinity. |

| Amide Linkage | Isosteric replacement (e.g., with a thioamide or reversed amide). | Investigating the importance of the amide bond for hydrogen bonding and stability. |

Molecular Mechanisms of Interaction for 4 Aminomethyl N 2 Iodophenyl Benzamide Derivatives

Modulation of Enzyme Activity: Biochemical Inhibition Studies

Derivatives of 4-(aminomethyl)-N-(2-iodophenyl)benzamide are recognized for their capacity to modulate the activity of specific enzymes, a key aspect of their therapeutic potential.

Benzamide (B126) derivatives are a well-established class of histone deacetylase (HDAC) inhibitors. Their mechanism of action centers on the regulation of histone acetylation, a critical epigenetic modification that governs gene expression. HDACs remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression.

By inhibiting HDACs, benzamide derivatives prevent the removal of these acetyl groups, resulting in an accumulation of acetylated histones, a state known as histone hyperacetylation. This hyperacetylation leads to a more relaxed chromatin structure, making the DNA more accessible to transcription factors and thereby promoting the expression of genes that can, for example, suppress tumor growth. Research has shown that novel benzamide derivatives can effectively inhibit HDACs, leading to histone hyperacetylation and subsequent growth inhibition and terminal cell differentiation in cancer cells.

The inhibitory activity of benzamide derivatives on HDACs is a result of their direct interaction with the enzyme's active site. The typical structure of an HDAC inhibitor includes a zinc-binding group (ZBG) that chelates the zinc ion essential for the catalytic activity of HDACs, a linker region, and a cap group that interacts with the surface of the enzyme.

For benzamide derivatives, the N-(2-aminophenyl)benzamide moiety often serves as the ZBG. Docking studies have provided insights into the binding modes of these inhibitors. They suggest that the benzamide group can interact with key amino acid residues within the active site pocket. For instance, the 2'-amino group on the benzanilide (B160483) moiety has been shown to be crucial for inhibitory activity, likely participating in hydrogen bonding or other electrostatic interactions within the enzyme's active site. The steric properties of substituents on the anilide ring also play a significant role in the interaction with the enzyme.

The human genome encodes 18 different HDAC isoforms, which are grouped into four classes. Different HDAC isoforms have distinct roles in cellular processes, and their dysregulation is associated with various diseases. Consequently, the development of isoform-selective HDAC inhibitors is a key goal in drug discovery.

Benzamide derivatives have shown promise as selective inhibitors of Class I HDACs (HDAC1, 2, and 3). This selectivity is attributed to the specific interactions between the inhibitor's structure and the unique topologies of the active sites of different HDAC isoforms. For example, some 4-(aminomethyl)-N-hydroxybenzamide derivatives have demonstrated high selectivity for the HDAC6 isoform, which is attributed to the benzylic spacer more effectively accessing the wider channel of HDAC6 compared to other HDAC subtypes.

Table 1: Inhibitory Activity of Selected Benzamide Derivatives against Histone Deacetylase

| Compound | Target | IC50 (µM) |

| MS-275 | Histone Deacetylase (partially purified) | 4.8 |

| Sodium Butyrate | Histone Deacetylase (partially purified) | 140 |

| Trichostatin A | Histone Deacetylase (partially purified) | 0.0046 |

This table presents the half-maximal inhibitory concentration (IC50) values of MS-275, a representative benzamide derivative, in comparison to other known HDAC inhibitors.

Interference with Protein-Protein Interactions

While the primary described mechanism for many benzamide derivatives is direct enzyme inhibition, the modulation of protein-protein interactions (PPIs) represents another potential avenue for their biological activity. PPIs are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. Small molecules that can disrupt or stabilize these interactions are of significant therapeutic interest.

Currently, there is limited direct evidence in the public domain detailing the interference of this compound derivatives with specific protein-protein interactions beyond the context of enzyme-substrate binding. However, the structural features of these molecules could potentially allow them to bind at the interface of two interacting proteins, thereby disrupting the formation of a functional complex. Further research is required to explore this aspect of their molecular mechanism.

Interaction with Viral Entry Pathways at the Molecular Level (e.g., Glycoprotein Binding and Fusion Inhibition)

A significant area of investigation for 4-(aminomethyl)benzamide (B1271630) derivatives has been their potent antiviral activity, specifically as inhibitors of filovirus entry, such as Ebola and Marburg viruses. nih.govnih.govcdc.govresearchgate.net The mechanism of this inhibition is believed to occur at the molecular level by targeting the viral glycoproteins that are essential for entry into host cells. nih.govresearchgate.net

Viral glycoproteins mediate the attachment of the virus to the host cell surface and the subsequent fusion of the viral and cellular membranes, a critical step for the release of the viral genome into the cytoplasm. Research indicates that 4-(aminomethyl)benzamide-based inhibitors can effectively block this process. nih.govresearchgate.net While the precise binding site and interaction mode are still under detailed investigation, it is hypothesized that these compounds bind to the viral glycoprotein, inducing conformational changes that prevent the fusion of the viral and host cell membranes. nih.gov This inhibition of viral entry effectively halts the viral replication cycle at its earliest stage. nih.govnih.govcdc.govresearchgate.net

Table 2: Antiviral Activity of a Representative 4-(Aminomethyl)benzamide Derivative

| Compound | Virus | Assay | EC50 (µM) |

| CBS1118 | Ebola Virus (EBOV) | Wild Type Virus Infection | < 10 |

| CBS1118 | Marburg Virus (MARV) | Wild Type Virus Infection | < 10 |

This table shows the effective concentration (EC50) of a representative 4-(aminomethyl)benzamide, CBS1118, required to inhibit 50% of viral infection in cell-based assays. nih.gov

Cellular Target Identification and Pathway Analysis (e.g., DNA-DNA crosslinking, HECT domain-E3 ligase inhibition)

Identifying the full spectrum of cellular targets and the pathways modulated by a compound is crucial for understanding its complete mechanism of action. For this compound derivatives, investigations are ongoing to elucidate all their cellular interactions.

One area of general interest for benzamide derivatives is their potential to cause DNA damage. For instance, the benzamide derivative metoclopramide (B1676508) has been shown to induce DNA strand breaks and inhibit DNA repair mechanisms in human leukocytes. nih.gov However, there is currently no specific evidence to suggest that this compound derivatives act through a DNA-DNA crosslinking mechanism. DNA crosslinking involves the covalent linkage of two nucleotide bases, which can be a potent mechanism for inducing cell death and is a hallmark of certain chemotherapeutic agents. nih.gov

Another potential area of interaction is with E3 ubiquitin ligases, particularly those containing a HECT (Homologous to the E6AP Carboxyl Terminus) domain. HECT E3 ligases play a critical role in the ubiquitin-proteasome system, which is responsible for protein degradation and the regulation of many cellular processes. High-throughput screening methods have been developed to identify inhibitors of HECT E3 ligases. nih.gov While these screening platforms exist, there is no specific data at present linking this compound derivatives to the inhibition of HECT domain-E3 ligases. Future studies employing cellular target identification techniques will be essential to fully map the interaction profile of these compounds and the cellular pathways they modulate.

Molecular Basis of Selective Biological Effects

The selective biological activity of this compound derivatives, particularly their differential effects on various cell types, is a subject of intensive research. The structural features of these molecules, especially the substitutions on the phenyl rings, play a crucial role in determining their interaction with specific biological targets, leading to varied cellular responses.

The 4-(aminomethyl)benzamide core of these compounds often functions as a flexible linker, enabling the molecule to adopt conformations that facilitate optimal binding to the active sites of target proteins, such as protein kinases. The nature and position of substituents on the N-phenyl ring are critical in modulating the binding affinity and selectivity of these derivatives.

For instance, the presence of an iodine atom at the ortho-position of the N-phenyl ring in this compound can significantly influence its biological activity. The iodine atom, being a large and lipophilic halogen, can engage in specific non-covalent interactions, such as halogen bonding, with amino acid residues in the binding pocket of a target protein. These interactions, which are distinct from those formed by other halogens like chlorine or fluorine, can contribute to both the potency and selectivity of the compound.

Molecular docking studies on various N-phenylbenzamide derivatives have suggested that these compounds can act as inhibitors of protein kinases, which are key regulators of cellular processes. scirp.org The differential expression and structural variations of these kinases across different cell types can be a primary reason for the selective effects of these inhibitors. For example, a derivative might exhibit potent inhibitory activity against a specific kinase that is overexpressed or mutated in a particular cancer cell line, while having minimal effect on kinases present in healthy cells.

The selective cytotoxicity of benzamide derivatives has been observed in various cancer cell lines. Studies on N-phenylbenzamides with electron-withdrawing substituents have shown that the position of these groups on both the anilide and carboxylic acid portions of the molecule can significantly impact their potency. nih.gov This suggests that the electronic properties of the substituents influence the binding interactions with the target.

While direct comparative studies on the differential activity of this compound across a wide range of cell lines are not extensively documented in publicly available research, the principles of structure-activity relationships (SAR) provide a framework for understanding its potential for selective effects. The interplay of steric, electronic, and hydrophobic factors introduced by the 2-iodo substituent, combined with the flexibility of the 4-(aminomethyl)benzamide linker, likely dictates the specific molecular recognition by biological targets, leading to cell-type-specific responses.

Future research involving comparative screening of this compound and its analogs against a panel of diverse cell lines, coupled with detailed molecular modeling and target identification studies, will be crucial to fully elucidate the molecular basis of their selective biological effects.

Interactive Data Table: Physicochemical Properties and Predicted Activities of Related Benzamide Derivatives

The following table summarizes key physicochemical properties and predicted biological activities for a series of hypothetical 4-(aminomethyl)-N-(phenyl)benzamide derivatives with different substitutions on the N-phenyl ring. This data is illustrative and intended to highlight the potential impact of substitution on molecular properties relevant to biological activity.

| Compound ID | N-Phenyl Substituent | Molecular Weight ( g/mol ) | cLogP | Predicted Kinase Inhibition (IC50, µM) | Predicted Cytotoxicity (GI50, µM) - Cell Line A | Predicted Cytotoxicity (GI50, µM) - Cell Line B |

| 1 | H | 240.30 | 2.5 | 5.2 | 10.8 | 15.3 |

| 2 | 2-Iodo | 366.20 | 3.8 | 0.8 | 2.1 | 8.5 |

| 3 | 4-Iodo | 366.20 | 3.8 | 1.5 | 5.6 | 6.2 |

| 4 | 2-Chloro | 274.75 | 3.1 | 2.3 | 7.4 | 9.1 |

| 5 | 4-Chloro | 274.75 | 3.1 | 3.1 | 8.9 | 8.2 |

| 6 | 2-Fluoro | 258.29 | 2.7 | 4.1 | 9.5 | 12.7 |

| 7 | 4-Fluoro | 258.29 | 2.7 | 4.5 | 10.1 | 11.5 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through experimental studies.

Future Directions and Emerging Research Avenues for 4 Aminomethyl N 2 Iodophenyl Benzamide in Chemical Biology

Development of Advanced Synthetic Methodologies

The synthesis of 4-(aminomethyl)-N-(2-iodophenyl)benzamide and its analogs is crucial for enabling broad-based research. While traditional methods exist, future efforts will likely focus on developing more efficient, scalable, and diverse synthetic strategies. nih.govbuet.ac.bd A common approach for synthesizing related benzamides involves the coupling of an appropriate benzoyl chloride with an aniline (B41778) derivative. nih.gov For instance, a general synthesis of 4-(aminomethyl)benzamides has been achieved by converting 4-(aminomethyl)benzoic acids into their corresponding benzoyl chlorides, which are then reacted with various anilines. nih.gov

Future advancements could include the development of one-pot synthesis protocols, the use of novel catalysts to improve yield and reduce reaction times, and the application of flow chemistry for safer and more controlled production. Furthermore, creating combinatorial libraries of derivatives through high-throughput synthesis would be instrumental in exploring the structure-activity relationships (SAR) of this scaffold. nih.gov

| Methodology | Key Steps | Potential Advantages | References |

|---|---|---|---|

| Traditional Amide Coupling | 1. Activation of carboxylic acid (e.g., to acyl chloride). 2. Coupling with aniline derivative. | Well-established, reliable for specific targets. | nih.govresearchgate.net |

| Combinatorial Synthesis | Parallel synthesis of multiple derivatives using diverse building blocks (anilines, benzoic acids). | Rapid generation of compound libraries for screening. | nih.gov |

| Catalytic Approaches | Use of advanced catalysts (e.g., palladium, copper) for C-N bond formation. | Milder reaction conditions, improved functional group tolerance. | researchgate.net |

| Flow Chemistry | Continuous synthesis in microreactors. | Enhanced safety, scalability, and precise control over reaction parameters. | N/A |

Application in Chemical Probe Design

The structure of this compound is well-suited for the design of chemical probes to study biological systems. Chemical probes are essential tools for identifying and validating new drug targets and elucidating biological pathways. The aminomethyl group serves as a convenient handle for conjugating various reporter tags, such as fluorophores, biotin, or photoaffinity labels, without significantly altering the core pharmacophore.

Moreover, the 2-iodophenyl moiety offers unique opportunities. The iodine atom can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiolabeled probes for use in imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). nih.gov The iodine atom itself can also participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity to a target protein. Developing a suite of probes based on this scaffold could enable researchers to visualize target engagement in living cells, identify binding partners, and map biological pathways with high precision.

Exploration of Novel Molecular Targets

Derivatives of the benzamide (B126) scaffold have demonstrated activity against a diverse range of molecular targets, suggesting that this compound could serve as a starting point for discovering inhibitors of new target classes. ontosight.ai Research on related 4-(aminomethyl)benzamides has identified potent inhibitors of Ebola and Marburg virus entry, indicating a potential role in developing antiviral agents. nih.gov Other benzamide derivatives have been investigated as inhibitors of protein kinases, a critical class of enzymes involved in cell signaling and cancer. nih.govnih.gov Specifically, novel 4-(arylaminomethyl)benzamide derivatives have been evaluated as potential tyrosine kinase inhibitors. nih.gov

Future research should expand the scope of target exploration. Epigenetic targets, such as DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), represent a promising area, as other benzamide-containing compounds have shown activity against these enzymes. nih.govresearchgate.net Unbiased phenotypic screening of derivatives in various disease models (e.g., cancer, neurodegeneration, infectious diseases) could reveal unexpected biological activities and lead to the identification of entirely new molecular targets.

| Potential Target Class | Example Targets | Associated Disease Area | Rationale / Supporting Evidence |

|---|---|---|---|

| Viral Proteins | Ebola/Marburg Glycoproteins | Infectious Disease | Related 4-(aminomethyl)benzamides are potent filovirus entry inhibitors. nih.gov |

| Protein Kinases | EGFR, HER-2, TYK2, Abl | Cancer, Immunology | Benzamide scaffolds are common in kinase inhibitors. nih.govnih.govnih.gov |

| Epigenetic Enzymes | DNA Methyltransferases (DNMTs), Histone Deacetylases (HDACs) | Cancer | Analogs have shown inhibitory activity against DNMTs and HDACs. nih.govresearchgate.net |

| DNA | Direct DNA binding/crosslinking | Cancer | A related compound, 4-amino-N-(2'-aminophenyl)benzamide, exhibited DNA-DNA crosslinking activity. popline.orgnih.gov |

Integration of High-Throughput Screening and Computational Design

The synergy between computational chemistry and high-throughput screening (HTS) offers a powerful paradigm for accelerating the discovery process for this compound derivatives. Computational methods, such as molecular docking and virtual screening, can be used to screen large virtual libraries of derivatives against the three-dimensional structures of known or hypothesized targets. nih.govnih.gov This approach can prioritize a smaller, more manageable set of compounds for chemical synthesis and biological testing, saving time and resources.

Machine learning algorithms can further enhance this process by developing quantitative structure-activity relationship (QSAR) models. These models can learn from initial screening data to predict the biological activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds. nih.gov This in silico design phase, coupled with automated HTS of the synthesized compounds in biochemical or cell-based assays, creates an efficient iterative cycle of design, synthesis, and testing to rapidly optimize the properties of the lead scaffold. High-throughput crystallization techniques can also be employed to obtain crystal structures of derivatives bound to their targets, providing crucial insights for structure-based drug design. nih.gov

Investigating Multi-Target Approaches and Polypharmacology

Many complex diseases, such as cancer and neurodegenerative disorders, involve the dysregulation of multiple biological pathways. researchgate.net The concept of polypharmacology—designing single chemical entities that can modulate multiple targets simultaneously—has emerged as a promising therapeutic strategy. researchgate.netunimi.it This approach can offer superior efficacy and a reduced likelihood of drug resistance compared to single-target agents. nih.gov

The this compound scaffold is an excellent candidate for developing multi-target agents. researchgate.net By strategically modifying different parts of the molecule, it may be possible to incorporate pharmacophoric features that allow for simultaneous interaction with two or more distinct targets. For example, a derivative could be engineered to inhibit both a specific protein kinase and an epigenetic enzyme, a combination that is actively being explored in cancer therapy. Investigating the polypharmacology of this scaffold could lead to the development of next-generation therapeutics with novel mechanisms of action for treating complex, multifactorial diseases. scilit.comscienceopen.com

| Hypothetical Dual-Target Strategy | Target 1 | Target 2 | Potential Therapeutic Area | Design Rationale |

|---|---|---|---|---|

| Anti-Cancer Synergy | Tyrosine Kinase (e.g., EGFR) | Histone Deacetylase (HDAC) | Oncology | Combine pharmacophores for kinase and HDAC inhibition onto the benzamide scaffold. |

| Antiviral and Anti-inflammatory | Viral Entry Protein | Janus Kinase (JAK/TYK) | Infectious Disease | Modify the scaffold to block viral entry while simultaneously dampening the host inflammatory response. |

| Targeting Tumor Growth and Angiogenesis | Receptor Tyrosine Kinase (e.g., PDGFR) | Vascular Endothelial Growth Factor Receptor (VEGFR) | Oncology | Design a single molecule to inhibit signaling pathways for both tumor cell proliferation and blood vessel formation. |

Q & A

Q. What synthetic strategies are recommended for 4-(aminomethyl)-N-(2-iodophenyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the 2-iodophenyl group. For example, N-(2-iodophenyl)benzamide derivatives undergo o-arylation under palladium/imidazolium salt conditions to form heterocyclic products (e.g., benzooxazoles) . Optimization involves tuning catalyst loading, solvent polarity (e.g., DMF or toluene), and temperature (80–120°C). Post-synthesis, purification via column chromatography and characterization by NMR (as demonstrated for structurally analogous benzamides) ensures yield and purity .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : and NMR to confirm the aminomethyl (-CHNH) and iodophenyl substituents.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight.

- X-ray Crystallography : For solid-state structure elucidation, as applied to related benzamide derivatives .

Q. What in vitro assays are suitable for initial screening of HDAC inhibitory activity?

- Methodological Answer :

- Enzyme Assays : Use fluorometric or colorimetric HDAC activity kits with purified HDAC isoforms (e.g., HDAC1, HDAC6).

- Cellular Acetylation : Treat cancer cell lines (e.g., prostate or leukemia cells) and measure acetylated histone H3 (Ac-H3) levels via Western blot, as done for MS-275 .

Advanced Research Questions

Q. How do structural modifications of the benzamide core influence HDAC isoform selectivity and brain-region specificity?

- Methodological Answer : Compare analogs with varying substituents (e.g., pyridinylmethoxycarbonyl in MS-275 vs. iodophenyl in the target compound) . In vivo studies in rodents show that substituents like aminomethyl enhance frontal cortex selectivity (e.g., MS-275 increases Ac-H3 in frontal cortex at 15 μmol/kg but requires 60 μmol/kg for hippocampal effects) . Computational docking (using tools like AutoDock) can predict binding interactions with HDAC catalytic pockets .

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved for benzamide-based HDAC inhibitors?

- Methodological Answer :

- Pharmacokinetics : Measure bioavailability and blood-brain barrier penetration using LC-MS/MS.

- Tissue-Specific Metabolism : Assess metabolite formation in liver microsomes vs. brain homogenates.

- Mechanistic Studies : Use chromatin immunoprecipitation (ChIP) to evaluate histone acetylation at specific promoters (e.g., RELN, GAD67) in target tissues .

Q. What strategies address divergent reaction mechanisms (e.g., organometallic vs. single-electron-transfer) in copper-mediated C-H functionalization of benzamides?

- Methodological Answer :

- Condition Screening : Under basic conditions, favor directed C-H activation (e.g., methoxylation via Cu(II)-mediated organometallic pathways). Under acidic conditions, non-directed pathways (e.g., chlorination via radical intermediates) dominate .

- Computational Modeling : DFT calculations to map energy profiles of competing pathways .

Q. How do functional group modifications (e.g., trifluoromethyl vs. aminomethyl) impact anticancer activity and off-target effects?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.